

Application Notes and Protocols for In Vivo Imaging of NITD-916 Activity

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Compound of Interest

Compound Name: NITD-916

Cat. No.: B15568402

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Introduction

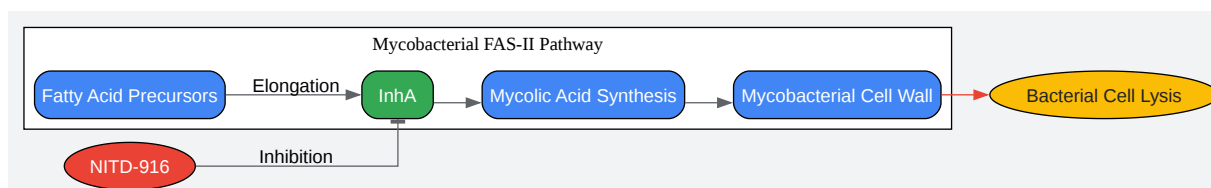
NITD-916 is a potent and specific direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[3] **NITD-916** has demonstrated significant in vitro and in vivo activity against various mycobacterial species, including *Mycobacterium tuberculosis* and *Mycobacterium fortuitum*. [1][2][3] Understanding the pharmacokinetics and pharmacodynamics of **NITD-916** in a living organism is critical for optimizing its therapeutic efficacy. In vivo imaging techniques provide powerful, non-invasive tools to visualize drug distribution, target engagement, and antibacterial effect in real-time.

These application notes provide an overview and detailed protocols for various in vivo imaging modalities to track the activity of **NITD-916** in preclinical animal models. The described techniques include radiolabeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), fluorescent labeling for optical imaging, and the use of bioluminescent reporter strains to monitor downstream effects.

Mechanism of Action of NITD-916

NITD-916 directly binds to the InhA enzyme, inhibiting its function in the fatty acid synthase-II (FAS-II) pathway. This blockage prevents the elongation of fatty acids, which are precursors for

mycolic acid synthesis. The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to bacterial growth inhibition and cell death.



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Mechanism of action of **NITD-916**.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **NITD-916** from preclinical studies.

Table 1: In Vivo Efficacy of **NITD-916** in a Mouse Model of *M. abscessus* Infection[4]

Treatment Group	Dose (mg/kg)	Administration Route	Duration	Bacterial Load Reduction (log10 CFUs) in Lungs
Control (Vehicle)	-	Intragastric	14 days	-
NITD-916	100	Intragastric	14 days	5.6
Rifabutin (RFB)	100	Intragastric	14 days	~5.6
Clarithromycin (CLR)	100	Intragastric	14 days	< 3.0

Table 2: In Vitro Activity of **NITD-916** against *M. fortuitum* Strains[1]

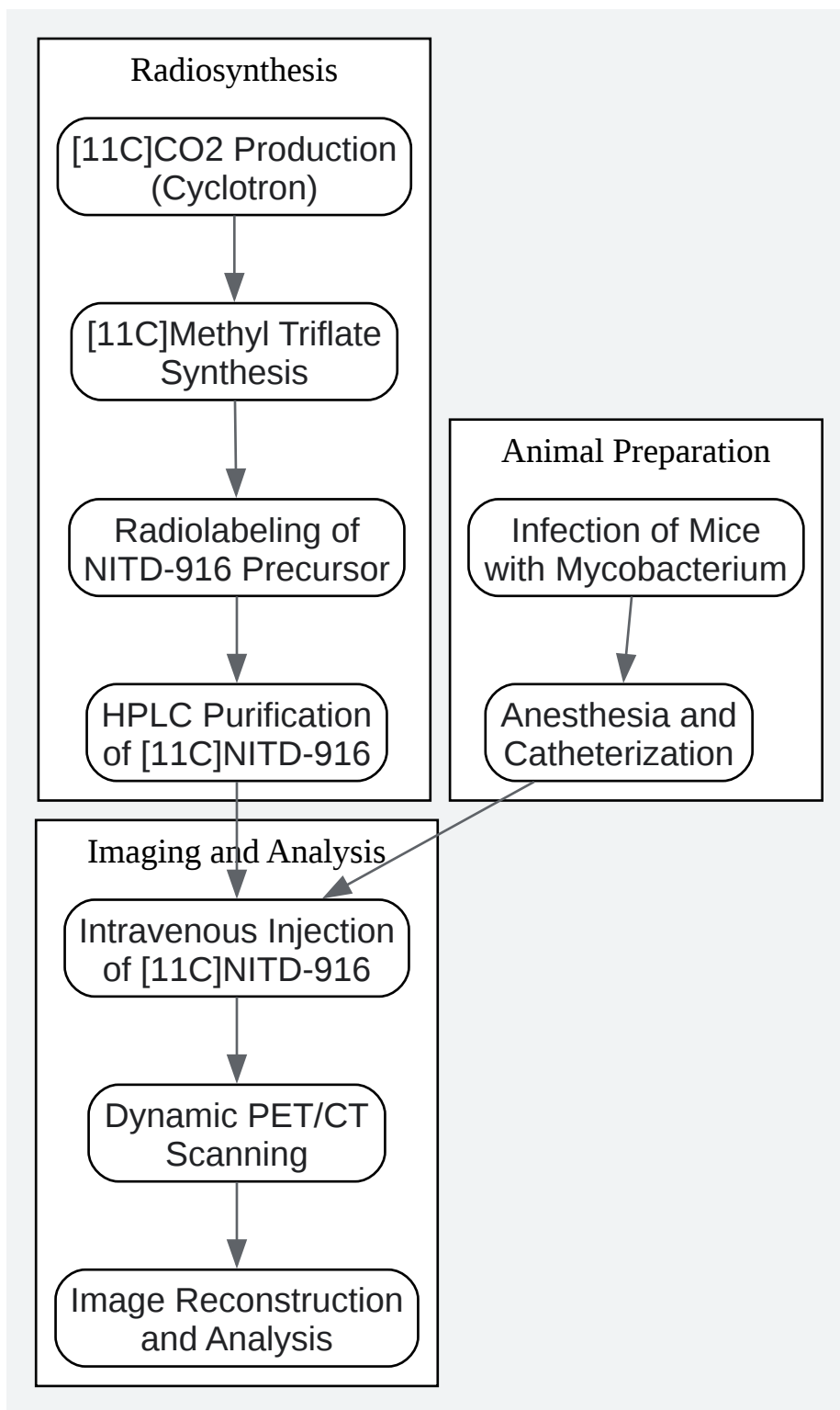
Strain	MIC (µg/mL) in CaMHB
ATCC 6841 (Reference)	0.04
Clinical Isolate 1	0.16
Clinical Isolate 2	0.31
Clinical Isolate 3	0.16
Clinical Isolate 4	0.31
Clinical Isolate 5	0.16
Clinical Isolate 6	0.31
Clinical Isolate 7	0.16
Clinical Isolate 8	0.31
Clinical Isolate 9	0.16

Experimental Protocols

Protocol 1: Radiolabeling of NITD-916 and In Vivo PET Imaging

This protocol describes a general method for radiolabeling **NITD-916** with Carbon-11 ($[^{11}\text{C}]$) for PET imaging, adapted from procedures used for other small molecule drugs like rifampin.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Workflow for PET Imaging of $[^{11}\text{C}]$ **NITD-916**



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Workflow for PET imaging of [^{11}C]NITD-916.

Materials:

- **NITD-916** precursor suitable for methylation
- [^{11}C]CO₂ from a cyclotron
- [^{11}C]Methyl triflate synthesis module
- HPLC system for purification
- Mycobacterium-infected mouse model (e.g., BALB/c or C3HeB/FeJ mice)[5]
- Animal anesthesia system (e.g., isoflurane)
- Tail vein catheter
- Small animal PET/CT scanner

Procedure:

- Radiosynthesis of [^{11}C]**NITD-916**:
 - Produce [^{11}C]CO₂ using a medical cyclotron.
 - Convert [^{11}C]CO₂ to [^{11}C]methyl triflate using an automated synthesis module.
 - Bubble the [^{11}C]methyl triflate through a solution of a suitable **NITD-916** precursor in an appropriate solvent (e.g., methyl ethyl ketone).[6]
 - Allow the reaction to proceed for 5-10 minutes at room temperature.
 - Quench the reaction and purify the [^{11}C]**NITD-916** using a semi-preparative HPLC system.
 - Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
- Animal Preparation:
 - Infect mice with the desired Mycobacterium strain via aerosol or intravenous injection. Allow the infection to establish for a predetermined period (e.g., 4-6 weeks).

- On the day of imaging, anesthetize the mouse using isoflurane (1-2% in oxygen).
- Place a catheter in the lateral tail vein for injection of the radiotracer.
- PET/CT Imaging:
 - Position the anesthetized mouse in the PET/CT scanner.
 - Inject a bolus of [^{11}C]**NITD-916** (e.g., 5-10 MBq) via the tail vein catheter.
 - Perform a dynamic PET scan for 60-90 minutes immediately following injection.
 - After the PET scan, acquire a CT scan for anatomical co-registration.
- Data Analysis:
 - Reconstruct the dynamic PET images.
 - Co-register the PET and CT images.
 - Draw regions of interest (ROIs) on the images corresponding to infected tissues (e.g., lungs, spleen) and other organs of interest (e.g., liver, brain, blood pool).
 - Generate time-activity curves (TACs) for each ROI to determine the uptake and clearance of [^{11}C]**NITD-916**.
 - Calculate the standardized uptake value (SUV) for quantitative analysis.

Protocol 2: Fluorescent Labeling of NITD-916 and In Vivo Optical Imaging

This protocol outlines a general approach for labeling **NITD-916** with a near-infrared (NIR) fluorescent dye for in vivo imaging.^{[9][10]}

Materials:

- **NITD-916** with a reactive functional group (e.g., amine, carboxylic acid)
- NHS ester- or maleimide-functionalized NIR fluorescent dye (e.g., Cy7, IRDye 800CW)^[9]

- Reaction buffer (e.g., PBS or bicarbonate buffer, pH 8.3)
- Size exclusion chromatography column for purification
- Mycobacterium-infected mouse model
- In vivo fluorescence imaging system (e.g., IVIS)

Procedure:

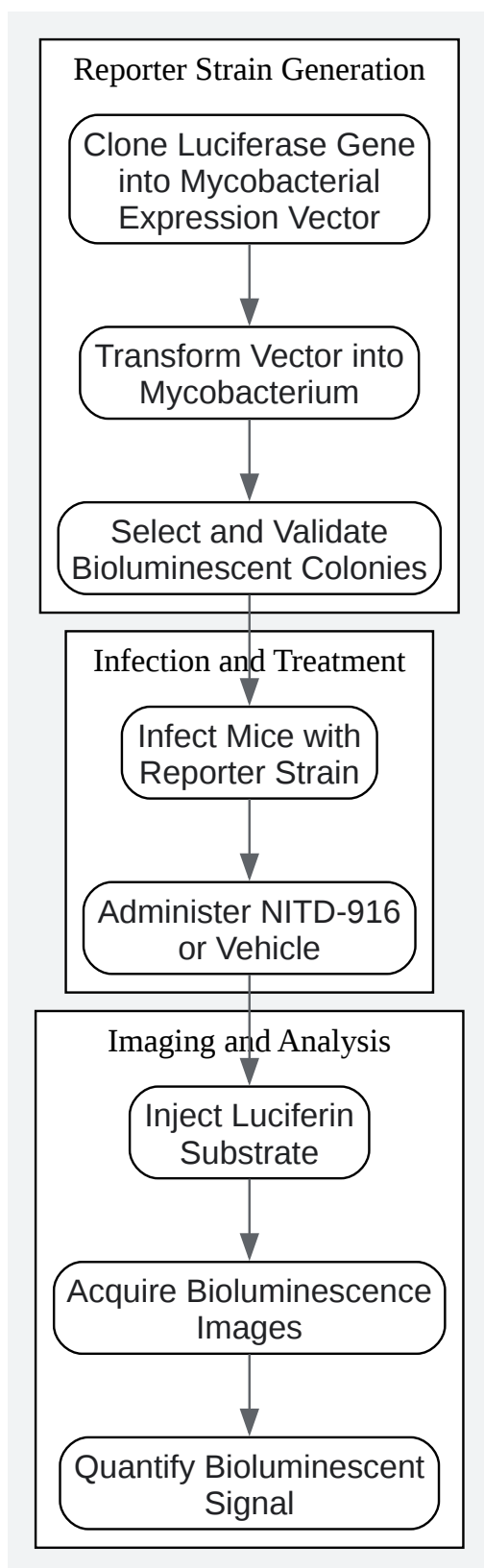
- Fluorescent Labeling of **NITD-916**:
 - Dissolve **NITD-916** with a suitable functional group in an appropriate solvent (e.g., DMSO).
 - Dissolve the NHS ester-functionalized NIR dye in the reaction buffer.
 - Mix the **NITD-916** solution with the dye solution and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
 - Purify the fluorescently labeled **NITD-916** using size exclusion chromatography to remove unconjugated dye.
 - Characterize the final product using mass spectrometry and spectrophotometry.
- Animal Preparation:
 - Follow the same procedure for infecting and anesthetizing mice as described in Protocol 1.
- In Vivo Fluorescence Imaging:
 - Inject the fluorescently labeled **NITD-916** (e.g., 0.5 mg/kg) intravenously into the anesthetized mouse.^[9]
 - Place the mouse in the in vivo fluorescence imaging system.

- Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) using the appropriate excitation and emission filters for the chosen NIR dye. [\[9\]](#)
- After the final in vivo imaging time point, euthanize the mouse and excise organs of interest for ex vivo imaging to confirm the in vivo signal distribution.
- Data Analysis:
 - Use the imaging software to quantify the fluorescence intensity in regions of interest corresponding to infected tissues and other organs.
 - Express the data as radiant efficiency or other appropriate units.

Protocol 3: Generation and Use of Bioluminescent Mycobacterial Reporter Strains

This protocol describes the creation of a bioluminescent reporter strain of Mycobacterium to indirectly monitor the activity of **NITD-916**.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Workflow for Bioluminescence Imaging



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Workflow for bioluminescence imaging.

Materials:

- Mycobacterium strain of interest
- Mycobacterial expression vector (e.g., pMV306hsp)[[11](#)]
- Luciferase gene (e.g., firefly luciferase, lux operon)
- Electroporator
- Mycobacterial culture media with appropriate antibiotics
- D-luciferin (for firefly luciferase)
- In vivo bioluminescence imaging system

Procedure:

- Generation of Reporter Strain:
 - Clone the luciferase gene into a mycobacterial expression vector under the control of a constitutive promoter (e.g., hsp60).[[11](#)]
 - Transform the vector into the desired Mycobacterium strain via electroporation.
 - Select for transformants on antibiotic-containing media.
 - Screen individual colonies for bioluminescence in vitro using a luminometer or imaging system.
- Infection and Treatment:
 - Infect mice with the validated bioluminescent reporter strain.
 - After the infection is established, treat one group of mice with **NITD-916** and a control group with the vehicle.
- Bioluminescence Imaging:

- At various time points during treatment, anesthetize the mice.
- Inject D-luciferin (for firefly luciferase) intraperitoneally (e.g., 150 mg/kg).
- Wait for the substrate to distribute (typically 5-10 minutes).
- Acquire bioluminescence images using the in vivo imaging system.
- Data Analysis:
 - Quantify the bioluminescent signal (photons/second) from the site of infection in both the treated and control groups.
 - A decrease in the bioluminescent signal in the **NITD-916** treated group compared to the control group indicates a reduction in bacterial viability and metabolic activity.

Conclusion

The in vivo imaging techniques described in these application notes provide a comprehensive toolkit for researchers to study the pharmacokinetics and pharmacodynamics of **NITD-916**. PET and SPECT imaging with a radiolabeled analog of **NITD-916** can provide quantitative, whole-body distribution data. Fluorescence imaging with a NIR-labeled **NITD-916** offers high-resolution visualization of drug accumulation in tissues. Bioluminescent reporter strains serve as a valuable tool for assessing the downstream antibacterial effects of **NITD-916** in real-time. The selection of the most appropriate imaging modality will depend on the specific research question and the available resources. By employing these advanced imaging strategies, a deeper understanding of **NITD-916**'s in vivo activity can be achieved, ultimately facilitating its development as a novel anti-mycobacterial therapeutic.

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